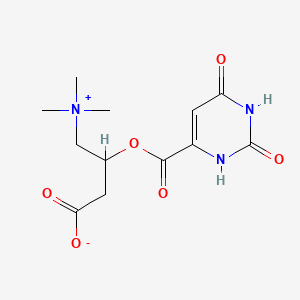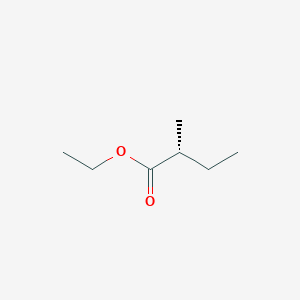
DBDS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl disulfide is an organic compound with the molecular formula (C_{14}H_{14}S_2). It is a sulfur-containing compound commonly found in transformer oils and is known for its role in causing copper corrosion in electrical transformers . Dibenzyl disulfide is a yellowish crystalline solid with a distinct odor and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl disulfide can be synthesized through the reaction of benzyl chloride with sodium disulfide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of dibenzyl disulfide. The reaction can be represented as follows: [ 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{CH}_2\text{C}_6\text{H}_5 + 2 \text{NaCl} ]
Industrial Production Methods
In industrial settings, dibenzyl disulfide is often extracted from transformer oils using acidic ionic liquids. These ionic liquids are effective in removing dibenzyl disulfide due to their desulfurization capabilities. The process involves the use of imidazolium-based ionic liquids, which interact with dibenzyl disulfide through π-π interactions, π-complexation, and Lewis acid-base interactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl disulfide undergoes various chemical reactions, including:
Oxidation: Dibenzyl disulfide can be oxidized to form benzyl sulfonic acid.
Reduction: It can be reduced to form benzyl mercaptan.
Substitution: Dibenzyl disulfide can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved, and new substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzyl sulfonic acid.
Reduction: Benzyl mercaptan.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl disulfide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sulfur-containing organic compounds and their reactivity.
Biology: Dibenzyl disulfide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of dibenzyl disulfide involves its interaction with copper surfaces in electrical transformers. Dibenzyl disulfide reacts with copper to form benzyl mercaptan and copper sulfide. This reaction occurs over a wide temperature range (80°C to 150°C) and leads to the formation of a copper sulfide layer on the copper surface, which causes corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl disulfide: Another sulfur-containing compound with similar properties and applications.
Dibutyl disulfide: Used in similar industrial applications but has different physical and chemical properties.
Uniqueness of Dibenzyl Disulfide
Dibenzyl disulfide is unique due to its strong desulfurization capabilities and its role in causing copper corrosion in transformer oils. Its ability to interact with copper surfaces and form corrosive products makes it a compound of significant interest in the field of electrical engineering and materials science .
Eigenschaften
CAS-Nummer |
2535-77-5 |
|---|---|
Molekularformel |
C28H20N2Na2O8S2 |
Molekulargewicht |
622.57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






